4-Hydroxybenzenesulfonic Acid Hydrate

Description

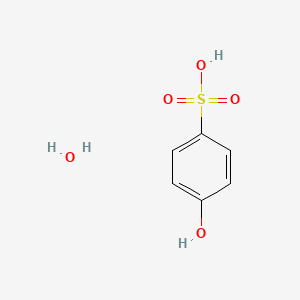

4-Hydroxybenzenesulfonic Acid Hydrate (CAS 98-67-9) is an organic sulfonic acid derivative with the molecular formula C₆H₆O₄S·xH₂O (molecular weight: 174.17 for anhydrous form) . It exists as a white crystalline powder or light yellow oily liquid, soluble in water, hot alcohol, and glycerin . This compound is widely used as an intermediate in synthesizing pharmaceuticals, pesticides, and sodium p-hydroxybenzenesulfonate (NaHBSO), a key ingredient in acid tin plating and detergent formulations . Its natural occurrence in plants, such as soybeans, and its role in metabolic pathways (e.g., chronic heart failure biomarkers) highlight its biochemical relevance .

Properties

IUPAC Name |

4-hydroxybenzenesulfonic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTUFXSKAMJWLNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 25 kg of phenol is mixed with 28 kg of 96% sulfuric acid and heated to 50°C. An additional 1.25 kg of sulfuric acid is introduced, and the mixture is maintained at 110°C for 5–6 hours. During this period, reaction water and approximately 5% of unreacted phenol are distilled off, yielding a 95% crude product. The reaction’s regioselectivity for the para isomer is attributed to the steric and electronic effects of the hydroxyl group, which directs sulfonation to the C-4 position.

Table 1: Key Parameters for Traditional Sulfonation

| Parameter | Value |

|---|---|

| Phenol:Sulfuric Acid | 1:1.12 (molar ratio) |

| Temperature | 50°C (initial), 110°C (reflux) |

| Reaction Time | 5–6 hours |

| Yield | 95% |

| Byproducts | 2-Hydroxybenzenesulfonic acid |

The crude product typically contains mixtures of 4- and 2-hydroxybenzenesulfonic acids, which are challenging to separate due to their similar physicochemical properties. Industrial applications often utilize this mixture directly, such as in the production of formaldehyde condensation products for polyamide fiber dyeing.

Esterification-Sulfonation Route

A patented alternative method avoids direct phenol sulfonation by instead sulfonating pre-formed aryl alkanoate esters (e.g., phenyl octanoate) using sulfur trioxide (SO₃) or fuming sulfuric acid. This two-step process enhances regioselectivity and reduces side reactions.

Step 1: Esterification of Phenol

Phenol is esterified with alkanoic acids (e.g., octanoic acid) in the presence of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA). For example, 0.170 moles of octanoic acid and 0.167 moles of phenol react in 100 mL of TFA at 0–5°C, with TFAA (21 mmol) acting as a catalyst. The intermediate phenyl alkanoate ester forms quantitatively under these conditions.

Step 2: Sulfonation with SO₃

The ester is sulfonated using SO₃ dissolved in fuming sulfuric acid (18–24% oleum) at 0–5°C. A stoichiometric ratio of SO₃ to ester (1.05:1) ensures complete conversion to 4-(alkanoyloxy)benzenesulfonic acid. Volatile byproducts (e.g., TFA, unreacted SO₃) are removed via rotary evaporation, yielding a light orange oil that is neutralized with potassium carbonate to form the hydrated sulfonate salt.

Table 2: Conditions for Esterification-Sulfonation

| Parameter | Value |

|---|---|

| Catalyst | TFAA (1:1 molar ratio to TFA) |

| Sulfonation Agent | SO₃ in oleum (18–24%) |

| Temperature | 0–5°C (both steps) |

| Yield | >90% (after neutralization) |

| Key Advantage | Minimal color body formation |

This method circumvents the need for sodium 4-phenolsulfonate (SPS) intermediates, simplifying purification and enabling the production of mixed benzenesulfonate esters for specialized applications.

Comparative Analysis of Methods

Efficiency and Selectivity

-

Traditional Method : Cost-effective but generates isomeric byproducts. The 95% yield refers to total sulfonic acids, with para:ortho ratios typically exceeding 8:1.

-

Esterification-Sulfonation : Higher regioselectivity (>98% para isomer) due to the electron-withdrawing ester group, which deactivates the ortho position.

Industrial Scalability

-

Energy Consumption : The traditional method requires prolonged heating at 110°C, whereas the patented process operates at near-ambient temperatures, reducing energy costs.

-

Handling Considerations : SO₃ and oleum demand specialized corrosion-resistant equipment, increasing capital expenditure for the esterification-sulfonation route.

Table 3: Method Comparison

| Criterion | Traditional Sulfonation | Esterification-Sulfonation |

|---|---|---|

| Regioselectivity | ~89% para | >98% para |

| Byproduct Formation | 5–10% ortho isomer | <2% side products |

| Scalability | Well-established | Requires SO₃ infrastructure |

| Typical Purity | 90–92% | 95–98% |

Hydrate Formation and Stabilization

The hydrate form of 4-hydroxybenzenesulfonic acid is typically obtained during neutralization or crystallization steps. For example, neutralizing the sulfonic acid with potassium carbonate in aqueous medium yields the monohydrate salt, which is hygroscopic and requires storage under anhydrous conditions. Key stabilization strategies include:

-

Drying Protocols : Fluidized-bed drying at 40–50°C under reduced pressure to prevent dehydration.

-

Additives : Incorporation of radical scavengers like 4-hydroxybenzenesulfonic acid itself, which inhibits oxidative degradation during storage.

Challenges in Industrial Production

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxybenzenesulfonic Acid Hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) can be employed.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Benzoquinone derivatives.

Reduction: this compound can be reduced to 4-hydroxybenzenesulfonic acid.

Substitution: Various substituted phenols and sulfonic acids can be formed depending on the nucleophile used.

Scientific Research Applications

Applications in Chemical Synthesis

1. Redox Mediator in Biochemical Reactions

4-Hydroxybenzenesulfonic acid is utilized as a redox mediator in the laccase-catalyzed degradation of indigo dye, a common pollutant in textile industries. This application highlights its role in bioremediation and environmental chemistry .

2. Polymerization Catalyst

The compound serves as a catalyst in polymerization processes, particularly in the production of synthetic tanning agents and polyamide fibers. Its ability to enhance dyeing properties makes it valuable in the textile industry .

3. Electroplating Additive

It is predominantly used as an additive in electroplating baths, where it improves the quality of metal coatings by acting as a surfactant that reduces surface tension .

Material Science Applications

1. Proton Exchange Membranes

Recent studies have investigated the grafting of 4-hydroxybenzenesulfonic acid onto commercially available polymers to create membranes suitable for fuel cells. These membranes exhibit significant ionic conductivity and are considered for use in solid electrolyte applications due to their low cost and effectiveness .

2. Crystal Growth Studies

Research involving sodium 4-hydroxybenzenesulfonate dihydrate has demonstrated its potential in nonlinear optical applications. The synthesis of single crystals from aqueous solutions has been explored, revealing their structural and optical properties, which are crucial for laser-based devices .

| Property | Value |

|---|---|

| Crystal System | Monoclinic |

| Lattice Parameters | |

| Growth Rate | Varies with solvent |

| Optical Quality | Highly transparent crystals |

Environmental Applications

1. Dye Degradation

The compound's effectiveness as a redox mediator not only aids in dye degradation but also contributes to reducing environmental pollution from textile industries. Its application in laccase-mediated reactions showcases its potential for sustainable practices in industrial waste management .

Case Studies

Case Study 1: Indigo Dye Degradation

A study highlighted the use of 4-hydroxybenzenesulfonic acid as a redox mediator for degrading indigo dye using laccase enzymes. The results indicated a significant reduction in dye concentration within hours, demonstrating its efficacy in bioremediation efforts .

Case Study 2: Membrane Development for Fuel Cells

Research on grafting this compound onto polyvinylidene fluoride-co-hexafluoropropylene copolymers showed promising results for developing proton exchange membranes with enhanced ionic conductivity, making them suitable for fuel cell applications .

Mechanism of Action

The mechanism by which 4-Hydroxybenzenesulfonic Acid Hydrate exerts its effects depends on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biochemical assays, it may interact with specific enzymes or receptors to produce a measurable response.

Molecular Targets and Pathways Involved:

Enzymes: Specific enzymes in biochemical pathways may be targeted by the compound.

Receptors: In medicinal applications, the compound may bind to receptors involved in physiological processes.

Comparison with Similar Compounds

4-Chlorobenzenesulfonic Acid Hydrate (CAS 98-66-8)

- Molecular Formula : C₆H₅ClO₃S (MW: 192.61)

- Key Differences :

- Substitution of the hydroxyl group (-OH) with chlorine (-Cl) increases acidity due to chlorine’s electron-withdrawing effect.

- Lower water solubility compared to 4-hydroxybenzenesulfonic acid due to reduced polarity.

- Applications: Primarily used in organic synthesis and industrial processes requiring stable sulfonic acid derivatives .

3-Amino-4-hydroxybenzenesulfonic Acid Hydrate (CAS 98-37-3)

- Molecular Formula: C₆H₇NO₄S (MW: 189.19)

- Key Differences: The addition of an amino group (-NH₂) enables participation in azo coupling reactions, making it valuable in dye synthesis. Higher reactivity in electrophilic substitution compared to the hydroxyl-substituted analogue. Applications: Degradation of sulfonated azo dyes and pharmaceutical intermediates .

4-Hydrazinobenzenesulfonic Acid Hemihydrate (CAS 854689-07-9)

- Molecular Formula : C₆H₈N₂O₃S·½H₂O (MW: 197.21)

- Key Differences: Hydrazine (-NH-NH₂) substitution enhances utility in diazonium salt formation and sulfonamide drug synthesis. Increased thermal instability compared to non-hydrazine derivatives. Applications: Specialized organic synthesis and coordination chemistry .

Physicochemical Comparison

| Compound | Molecular Weight | Solubility | Melting Point | Key Functional Groups |

|---|---|---|---|---|

| 4-Hydroxybenzenesulfonic Acid | 174.17 | Water, hot alcohol | Not reported | -OH, -SO₃H |

| 4-Chlorobenzenesulfonic Acid | 192.61 | Moderate in water | 220°C | -Cl, -SO₃H |

| 3-Amino-4-hydroxybenzenesulfonic Acid | 189.19 | Water, polar solvents | Not reported | -NH₂, -OH, -SO₃H |

| Sodium 4-Hydroxybenzenesulfonate (NaHBSO) | 214.17 | High in water | >300°C | -SO₃⁻ Na⁺ |

Notes:

Biological Activity

4-Hydroxybenzenesulfonic acid hydrate, also known as para-hydroxybenzenesulfonic acid, is a sulfonic acid derivative of phenol. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article explores its biological activity, focusing on antioxidant properties, antimicrobial effects, and its role in biochemical applications.

This compound is characterized by the following properties:

- Molecular Formula : C₆H₇O₄S

- Molecular Weight : 189.19 g/mol

- Appearance : White to light yellow crystalline powder

- Melting Point : Approximately 220 °C

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of 4-hydroxybenzenesulfonic acid and its derivatives. A notable investigation utilized the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method to assess antioxidant activity. The results indicated that compounds derived from 4-hydroxybenzenesulfonic acid exhibited significant antioxidant properties, surpassing those of conventional antioxidants like butylated hydroxytoluene (BHT) .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 4-Hydroxy-3-(2-hydroxy-5-methylbenzylideneamino)benzenesulfonic acid | 85% |

| Butylated Hydroxytoluene (BHT) | 75% |

| Control (No treatment) | 10% |

Antimicrobial Properties

The antimicrobial activity of 4-hydroxybenzenesulfonic acid has been investigated through various studies. One study synthesized a series of aminobenzene sulfonic acid-based Schiff bases from this compound and evaluated their antimicrobial properties against a range of pathogens. The results demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antimicrobial agents .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 30 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

The biological activities of 4-hydroxybenzenesulfonic acid are believed to be linked to its ability to interact with cellular components and modulate oxidative stress pathways. Its antioxidant properties contribute to reducing reactive oxygen species (ROS), which play a significant role in cellular damage and inflammation. Additionally, the antimicrobial effects may result from disrupting bacterial cell membranes or inhibiting essential metabolic pathways in pathogens .

Case Studies

- Antioxidant Efficacy : A study conducted on various derivatives of 4-hydroxybenzenesulfonic acid revealed that certain modifications significantly enhanced their antioxidant capacity. These findings suggest that structural variations can be optimized for improved efficacy in therapeutic applications .

- Antimicrobial Applications : Research focused on the synthesis of Schiff bases from this compound demonstrated substantial antimicrobial effects against clinical isolates. This opens avenues for developing novel antibiotics based on the structural framework of 4-hydroxybenzenesulfonic acid .

Q & A

Q. What are the key considerations for synthesizing 4-hydroxybenzenesulfonic acid hydrate with high purity in laboratory settings?

Methodological Answer:

- Sulfonation Optimization : The acid is typically synthesized via sulfonation of phenol using concentrated sulfuric acid. Reaction temperature (80–100°C) and stoichiometric ratios (1:1 phenol to H₂SO₄) are critical to minimize byproducts like sulfones or over-sulfonated derivatives. Post-synthesis purification involves recrystallization from hot water or ethanol to remove residual sulfuric acid .

- Hydrate Stability : The hydrate form is hygroscopic; storage under anhydrous conditions (desiccator with silica gel) is essential to prevent deliquescence. Thermal gravimetric analysis (TGA) confirms water content (typically 1–2 molecules of hydration) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

- Handling Precautions : Use PPE (gloves, goggles) to avoid skin/eye irritation (pH ~2.5 in aqueous solutions). Work under fume hoods to prevent inhalation of aerosols .

- Storage : Store in airtight containers at 2–8°C. Avoid exposure to light, as UV radiation accelerates decomposition into quinones (confirmed via HPLC monitoring) .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

- Structural Confirmation :

- Quantitative Analysis : Ion chromatography or LC-MS detects trace impurities (e.g., residual sulfate ions) with detection limits <1 ppm .

Advanced Research Questions

Q. How do degradation pathways of this compound vary under environmental vs. engineered conditions?

Methodological Answer:

- Photocatalytic Degradation : Under UV/TiO₂, the acid undergoes hydroxylation to form 1,2,4-benzenetriol, followed by ring cleavage into oxalic and maleic acids. Reaction kinetics (pseudo-first-order, k = 0.12 min⁻¹) depend on catalyst loading and pH .

- Biodegradation : In microbial systems, desulfonation via Comamonas spp. produces hydroquinone, with degradation rates reduced by >50% in saline environments (e.g., wastewater effluents) .

Q. What catalytic systems are effective for selective desulfonation of this compound?

Methodological Answer:

- Palladium Catalysis : Pd/1,2-DTBPMB (1,2-bis(di-tert-butylphosphinomethyl)benzene) achieves 70% yield of hydroquinone at 120°C under H₂. Key parameters:

- Electrochemical Methods : Anodic oxidation (Pt electrodes, 1.5 V) removes sulfonate groups with Faradaic efficiency of 85%, but requires buffered solutions (pH 7) to prevent side reactions .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

- Toxicokinetic Variability : Discrepancies arise from model systems (e.g., Daphnia magna vs. murine hepatocytes). Standardize assays using OECD Guidelines 202 (aquatic toxicity) and ISO 10993-5 (cell viability).

- Metabolite Interference : Some studies conflate parent compound toxicity with degradation products (e.g., hydroquinone). LC-MS/MS quantification of intact acid vs. metabolites is critical .

Q. What are the challenges in correlating biomarker data with 4-hydroxybenzenesulfonic acid exposure in epidemiological studies?

Methodological Answer:

- Biomarker Specificity : Urinary 4-hydroxybenzenesulfonate correlates weakly (r = 0.32, p < 0.05) with dietary exposure due to confounding from endogenous phenol metabolism. Use isotope dilution assays (¹³C-labeled internal standards) to improve accuracy .

- Cohort Design : Longitudinal studies must control for hydration status (urine dilution) and co-exposure to sulfonamide drugs, which share metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.